Dansyl-diethanolamine

Vue d'ensemble

Description

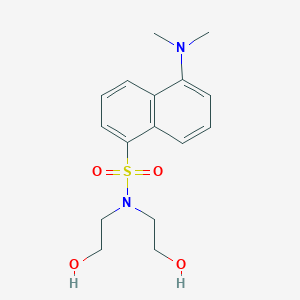

1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- is a chemical compound with the molecular formula C14H18N2O3S. It is known for its fluorescent properties and is commonly referred to as Dansyl-ethanolamine . This compound is widely used in various scientific fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- typically involves the reaction of dansyl chloride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform or methanol and maintaining a specific temperature range .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Biological Applications

Fluorescent Labeling and Detection

Dansyl-diethanolamine is primarily used as a fluorescent probe in biological research. Its ability to fluoresce under UV light makes it an excellent candidate for labeling proteins and other biomolecules. This property is crucial for tracking and visualizing biological processes in vitro and in vivo.

- Case Study: Protein Labeling

A study demonstrated the successful use of this compound for labeling proteins in live cells. The fluorescent signal allowed researchers to monitor protein localization and interactions in real-time, providing insights into cellular mechanisms.

Sensing Applications

The compound has also been utilized in developing sensors for detecting specific analytes, such as nitro-containing drugs. The dansyl moiety enhances the interaction with target molecules, allowing for selective detection.

- Case Study: Nitro-containing Drug Detection

Research on a dansyl-triazole-based macrocycle highlighted its effectiveness in sensing nitro-containing antibiotics. The compound exhibited stable fluorescence and maintained sensing capabilities even in complex matrices like lake water and human serum albumin .

Chemical Synthesis

Anticancer Drug Development

Recent studies have explored the synthesis of sulfonamide compounds using dansyl chloride, which can be coupled with various amines, including diethanolamine. This approach has opened avenues for developing potential anticancer therapeutics.

- Data Table: Binding Affinities of Sulfonamides

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Dansyl-sulfonamide 1 | -6.8 |

| Dansyl-sulfonamide 2 | -7.5 |

| Dansyl-sulfonamide 3 | -8.2 |

| Acetazolamide | -5.25 |

The synthesized sulfonamides showed significantly higher binding affinities to the carbonic anhydrase target (1AZM) compared to acetazolamide, indicating their potential as effective anticancer agents .

Analytical Chemistry

Detection and Quantification

This compound can be employed in analytical chemistry for the detection of various compounds due to its fluorescent properties. Techniques such as high-performance liquid chromatography (HPLC) can be used to quantify its presence in different samples.

Mécanisme D'action

The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and tracking purposes. The molecular pathways involved include the excitation and emission of light, which is utilized in various analytical techniques .

Comparaison Avec Des Composés Similaires

1,8-Naphthalimide Derivatives: These compounds are also known for their fluorescent properties and are used in similar applications.

Dansyl Chloride: Another compound with similar fluorescent characteristics, used in labeling and tracking studies.

Uniqueness: 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- stands out due to its specific chemical structure, which provides unique fluorescent properties. Its ability to bind to a wide range of biomolecules makes it highly versatile in scientific research.

Activité Biologique

Dansyl-diethanolamine is a compound derived from dansyl chloride, a fluorescent dye commonly used in biological research for labeling proteins and other macromolecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in biomedical research.

Synthesis of this compound

This compound is synthesized through the reaction of dansyl chloride with diethanolamine. The process involves the following steps:

- Reaction Setup : Dansyl chloride is dissolved in an appropriate solvent, typically an organic solvent like dichloromethane.

- Addition of Diethanolamine : Diethanolamine is added to the solution under controlled conditions (temperature and pH) to facilitate the nucleophilic substitution reaction.

- Purification : The resulting product is purified using techniques such as recrystallization or chromatography to isolate pure this compound.

This compound retains the fluorescent properties of dansyl chloride, making it suitable for various biological assays.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to interact with biomolecules and its fluorescent properties:

- Fluorescence Labeling : The dansyl group allows for effective labeling of proteins and peptides, facilitating their detection and quantification in complex biological samples .

- Metal Ion Sensing : Research has shown that dansyl derivatives can act as chemosensors for metal ions such as Cu²⁺, demonstrating selective binding through fluorescence quenching mechanisms. This property is useful in detecting metal ion concentrations in biological systems .

- Cellular Uptake Studies : Dansyl derivatives are often used to study cellular uptake mechanisms due to their fluorescent nature. They can provide insights into cellular processes such as endocytosis and membrane permeability .

1. Anticancer Activity

Recent studies have investigated the potential anticancer properties of sulfonamides synthesized from dansyl chloride derivatives. These studies utilized molecular docking techniques to assess binding affinities to cancer-related targets:

- Study Overview : A study synthesized a series of sulfonamides by coupling amines with dansyl chloride and evaluated their binding affinities towards the carbonic anhydrase enzyme (1AZM), a target for cancer therapy.

- Results : The synthesized compounds exhibited binding affinities ranging from -6.8 to -8.2 kcal/mol, significantly higher than that of acetazolamide (-5.25 kcal/mol), suggesting potential for further development as anticancer agents .

2. Analytical Applications

This compound has been employed in analytical chemistry for the detection of amino acids and other metabolites:

- Method Development : A novel liquid chromatography-mass spectrometry (LC-MS) method utilizing dansylation was developed to enhance the detection sensitivity of amine substances in plasma samples.

- Findings : This method showed improved specificity and accuracy for analyzing amine metabolic profiles, contributing valuable data for understanding physiological processes and disease mechanisms .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)23(21,22)18(9-11-19)10-12-20/h3-8,19-20H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZCFUVAHPIIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242123 | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96100-89-9 | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096100899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.